3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methylsulfanyl group at the 3-position and a pyridin-2-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with 2-pyridylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Shares a similar pyridine substitution but differs in the core heterocyclic structure.
Imidazo[1,2-a]pyridines: Another class of heterocycles with similar applications but different structural features.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring but different functional groups.
Uniqueness
3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine is unique due to the presence of both a methylsulfanyl group and a pyridin-2-yl group on the pyridazine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methylsulfanyl-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-14-10-6-5-9(12-13-10)8-4-2-3-7-11-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZLNYVUSLTUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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